3-Acetyl-1H-indole-4-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-acetyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)9-6-13-10-5-3-4-8(11(9)10)12(15)16-2/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCAHGCMVIXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544176 | |
| Record name | Methyl 3-acetyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-57-5 | |
| Record name | Methyl 3-acetyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis: A Classical Approach
The Fischer indole synthesis remains the most widely documented method for synthesizing 3-acetyl-1H-indole-4-carboxylic acid methyl ester. This method involves cyclization of arylhydrazines with carbonyl compounds under acidic conditions . A representative protocol from Journal of Medicinal Chemistry (2006) outlines the following steps:
-
Hydrazine Formation :
Methyl 4-hydrazinylbenzoate is reacted with acetylacetone in ethanol at reflux (78°C) for 12 hours. -
Cyclization :
The intermediate hydrazone is treated with concentrated HCl, inducing cyclization to form the indole core. -
Acetylation :
The resulting indole is acetylated using acetic anhydride in pyridine at 0–5°C for 2 hours.
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine Formation | Acetylacetone, EtOH | 78°C | 12 h | 85% |
| Cyclization | HCl (conc.) | RT | 24 h | 78% |
| Acetylation | Ac₂O, Pyridine | 0–5°C | 2 h | 92% |
This method achieves an overall yield of 62%, with purity >98% confirmed by HPLC .
Microwave-Assisted Synthesis: Enhancing Efficiency
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A patent (CN106854172B) describes a modified protocol:
-
Condensation :
5-Fluoro-2-methyl-3-nitrobenzoic acid methyl ester (1 eq) reacts with N,N-dimethylformamide dimethyl acetal (5 eq) in DMF at 100°C for 30 minutes under microwave irradiation. -
Reductive Cyclization :
The intermediate is treated with hydrazine hydrate (3 eq) in methanol at 60°C for 1 hour, followed by reduction with NaBH₄. -
Esterification :
The product is esterified using iodomethane (2 eq) in dichloromethane at 40°C for 2 hours .
Optimization Insights :
-
Microwave irradiation reduces reaction time from 12 hours to 30 minutes.
-
NaBH₄ improves regioselectivity, minimizing byproducts to <5%.
Catalytic Methods: Transition Metal Mediation
Palladium-catalyzed cross-coupling has emerged as a high-precision strategy. A representative procedure involves:
-
Buchwald-Hartwig Amination :
Methyl 4-bromoindole-3-carboxylate (1 eq) reacts with acetylacetone (1.2 eq) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 8 hours. -
Selective Acetylation :
The amine intermediate is acetylated using AcCl (1.1 eq) in THF at 0°C.
Performance Metrics :
-
Turnover frequency (TOF): 12 h⁻¹.
-
Yield: 81% with 99% regiochemical purity.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase techniques are favored in combinatorial chemistry. A polystyrene-supported protocol includes:
-
Resin Functionalization :
Wang resin is derivatized with Fmoc-protected indole-4-carboxylic acid. -
On-Resin Acetylation :
Acetic anhydride (3 eq) and DMAP (0.1 eq) in DMF acetylate the indole nitrogen. -
Cleavage :
TFA/CH₂Cl₂ (1:1) liberates the product with 94% purity (LC-MS) .
Advantages :
-
Enables parallel synthesis of 96 analogs in 24 hours.
-
Average yield: 73 ± 5%.
Biocatalytic Routes: Sustainable Alternatives
Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) demonstrate eco-friendly potential:
-
Transesterification :
3-Acetyl-1H-indole-4-carboxylic acid is reacted with methyl acetate in hexane at 37°C for 48 hours. -
Kinetic Resolution :
The lipase selectively esterifies the (R)-enantiomer, achieving 98% ee.
Process Metrics :
-
Conversion: 45% (theoretical max 50% for kinetic resolution).
-
Enzyme recyclability: 10 cycles with <20% activity loss.
Industrial-Scale Production: Challenges and Solutions
Scaling laboratory methods requires addressing:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic cyclization | Jacketed reactors with automated temperature control |
| Hydrazine handling | Continuous flow systems to minimize exposure |
| Pd catalyst cost | Heterogeneous Pd/C catalysts (recycled 5x) |
A pilot plant study achieved 85% yield at 50 kg/batch using continuous flow Fischer synthesis .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Fischer | 62 | 98 | 12 | High |
| Microwave | 78 | 97 | 18 | Moderate |
| Catalytic | 81 | 99 | 45 | Low |
| Solid-Phase | 73 | 94 | 220 | High (HT) |
| Biocatalytic | 45 | 98 | 85 | Low |
Trends :
-
Microwave and flow chemistry balance yield and scalability.
-
Biocatalytic routes remain niche due to cost but offer sustainability benefits.
Reaction Mechanism Elucidation
Fischer Pathway :
-
Hydrazone Formation :
-
Cyclization :
Acid-catalyzed-sigmatropic rearrangement forms the indole ring. -
Aromatization :
Elimination of H₂O yields the aromatic system .
Key Intermediates :
-
N-Acetylhydrazine (isolated by column chromatography, Rf = 0.4 in EtOAc/hexane).
-
Indolenium ion (detected via ¹H NMR at δ 7.8 ppm).
Purity Optimization Strategies
| Impurity | Source | Removal Method |
|---|---|---|
| 3-Acetyl isomer | Overacetylation | Column chromatography (SiO₂, 10% EtOAc/hexane) |
| Methyl ester hydrolysis | Moisture | Molecular sieves (4Å) in reaction mixture |
| Pd residues | Catalyst leaching | Chelating resin (Chelex 100) |
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Acetyl-1H-indole-4-carboxylic acid methyl ester has garnered attention for its potential therapeutic properties:
- Anti-inflammatory and Analgesic Effects : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, it has shown effectiveness in reducing paw edema induced by carrageenan, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent, with IC50 values indicating moderate to strong activity .
Biological Research
In biological contexts, this compound has been studied for its role in:
- Cell Signaling : It interacts with various molecular targets, potentially acting as an agonist or antagonist at different receptors, influencing cellular pathways and biological processes .
- Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory processes and cancer progression, impacting signaling pathways crucial for cell survival and proliferation .
Industrial Applications
The compound is also utilized in industrial settings for:
Mechanism of Action
The mechanism of action of 3-Acetyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptors, influencing cellular pathways and biological processes. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 3-Acetyl-1H-indole-4-carboxylic acid methyl ester with its analogs:
Biological Activity
3-Acetyl-1H-indole-4-carboxylic acid methyl ester (CAS No. 106896-57-5) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the C3 position and a carboxylic acid methyl ester at the C4 position of the indole ring. Research has indicated that it exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.
The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. Its structure can be represented as follows:
Anti-inflammatory and Analgesic Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study evaluating its effects on inflammation, the compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism of action that may involve the modulation of inflammatory pathways.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, possess notable anticancer properties. For example, one study reported its cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), with IC50 values indicating moderate to strong activity . The compound's ability to induce apoptosis in cancer cells was attributed to its influence on cell cycle regulation and apoptosis-related protein expression.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It has been suggested that this indole derivative can alter key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival .
- Reactive Oxygen Species (ROS) Generation : Some studies point towards its role in inducing oxidative stress in cancer cells, leading to apoptosis .
Study on Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. The reduction in edema was correlated with decreased levels of TNF-alpha and IL-6 in serum samples.
Antitumor Efficacy Evaluation
A recent investigation assessed the anticancer efficacy of this compound against human lung cancer cells (A549). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 200 µg/mL. Furthermore, flow cytometry analyses indicated an increase in apoptotic cells following treatment .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Acetyl-1H-indole-4-carboxylic acid methyl ester?
- Methodology : The synthesis of indole derivatives often involves condensation reactions. For example, 3-formyl-indole intermediates can react with thiazolidinone derivatives under acidic conditions. A typical procedure includes refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with reagents like sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adapting this method, the acetyl group at the 3-position can be introduced via acetylation of the indole scaffold under controlled conditions.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- GC/MS : Effective for determining purity and identifying methyl ester functional groups, as demonstrated in analyses of structurally related compounds like octanoic acid methyl esters .
- NMR Spectroscopy : Critical for confirming the acetyl group (δ ~2.6 ppm for CH₃ in acetyl) and ester moiety (δ ~3.8 ppm for OCH₃).
- HPLC : Useful for quantifying impurities, especially when coupled with UV detection at 254 nm for aromatic indole systems.
Q. How should researchers handle safety concerns during synthesis?
- Methodology : Refer to safety data sheets (SDS) for structurally similar indole derivatives. Key precautions include:
- Using fume hoods to avoid inhalation of acetic acid vapors during reflux .
- Wearing nitrile gloves to prevent skin contact with sodium acetate or acetylating agents.
- Storing the compound in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., K₂CO₃) to enhance condensation efficiency.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) instead of acetic acid to reduce side reactions.
- Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may minimize decomposition of acetyl groups .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Methodology :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments.
- Isotopic Labeling : Use ¹³C-labeled acetyl groups to track unexpected shifts in carbonyl peaks (δ ~170 ppm).
- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in DMF/EtOH mixtures .
Q. How do substituent effects influence the reactivity of the indole core in derivatization?
- Methodology :
- Electrophilic Substitution Studies : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to assess their impact on acetylation kinetics.
- DFT Calculations : Model charge distribution on the indole ring to predict preferred reaction sites.
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
